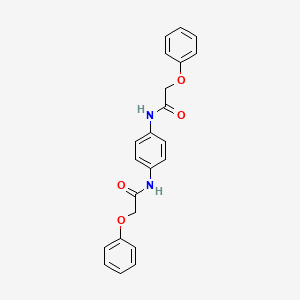![molecular formula C18H16N2O2S2 B3437721 N,N'-[1,4-phenylenebis(methylene)]di(2-thiophenecarboxamide)](/img/structure/B3437721.png)
N,N'-[1,4-phenylenebis(methylene)]di(2-thiophenecarboxamide)
Übersicht
Beschreibung
N,N'-[1,4-phenylenebis(methylene)]di(2-thiophenecarboxamide), commonly referred to as PTAA, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. PTAA is a yellow powder that is soluble in organic solvents, and its chemical formula is C20H16N2O2S2.
Wirkmechanismus
The mechanism of action of PTAA is not fully understood, but it is believed to involve the interaction of PTAA with the target molecule or surface. In organic electronics, PTAA acts as a hole transport material by facilitating the movement of positive charge carriers. In sensors, PTAA interacts with the target molecule or surface, resulting in a change in the electrical conductivity or optical properties of the material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PTAA. However, studies have shown that PTAA is non-toxic and biocompatible, making it a promising material for biomedical applications. PTAA has been used as a coating material for medical devices and implants due to its biocompatibility and ability to prevent bacterial adhesion.
Vorteile Und Einschränkungen Für Laborexperimente
PTAA has several advantages for lab experiments, including its high solubility in organic solvents, ease of synthesis, and stability. However, PTAA has some limitations, including its sensitivity to moisture and air, which can affect its properties and performance. Additionally, PTAA can be difficult to handle due to its yellow color and tendency to form aggregates.
Zukünftige Richtungen
There are several future directions for the research and development of PTAA. One area of interest is the use of PTAA in flexible and wearable electronics, where its high charge carrier mobility and stability can be utilized. Another area of interest is the use of PTAA in biomedical applications, such as drug delivery and tissue engineering. Additionally, the development of new synthesis methods and the optimization of PTAA properties for specific applications are also areas of future research.
Conclusion:
In conclusion, PTAA is a promising material with potential applications in various fields, including organic electronics, sensors, and biomedical devices. Its ease of synthesis, stability, and biocompatibility make it an attractive material for research and development. Further research is needed to fully understand the mechanism of action of PTAA and to optimize its properties for specific applications.
Wissenschaftliche Forschungsanwendungen
PTAA has been extensively studied for its potential use in various applications, including organic electronics, solar cells, and sensors. In organic electronics, PTAA has been used as a hole transport material due to its high charge carrier mobility and stability. PTAA has also been used as a buffer layer in organic solar cells to improve their efficiency. Additionally, PTAA has been used as a sensing material for the detection of gases and vapors due to its high sensitivity and selectivity.
Eigenschaften
IUPAC Name |
N-[[4-[(thiophene-2-carbonylamino)methyl]phenyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-17(15-3-1-9-23-15)19-11-13-5-7-14(8-6-13)12-20-18(22)16-4-2-10-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCRAEZTRSBTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-({[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B3437645.png)
![5-bromo-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-furamide](/img/structure/B3437653.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B3437656.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B3437679.png)
![2-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B3437684.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3437694.png)
![4-nitrophenyl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3437705.png)

![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3437742.png)
![isopropyl 5-methyl-4-phenyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437747.png)
![isopropyl 2-[(3-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3437749.png)
![methyl 5-{[(4-chlorophenyl)amino]carbonyl}-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437756.png)